Scientific Field: Molecular Modeling
Application Summary: This research focuses on the conformational space of Tryptamine (TRA), a compound similar to the one , using molecular dynamics complemented with functional density calculations.
Methods of Application: The study used Bader’s theory (AIMatoms in molecules) and natural bond orbital (NBO) framework.
Results or Outcomes: The study contributed to the understanding of the structure, stability, and reactivity of TRA and other indole derivatives.
Scientific Field: Biochemistry
Application Summary: 5-Methoxytryptamine hydrochloride, a compound structurally similar to the one , is used in various biochemical research applications.
Methods of Application: The specific methods of application can vary depending on the research context.
Results or Outcomes: The outcomes can also vary depending on the specific research context.
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with the molecular formula CHNO and a molecular weight of 182.19 g/mol. It features a benzoxazole ring structure, which is known for its diverse biological activities. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications, especially in medicinal chemistry .
The chemical reactivity of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can be attributed to the presence of both the amino and the carbonyl functional groups. It can undergo several types of reactions:
This compound exhibits notable biological activities, including:
Several synthesis methods have been reported for 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride:
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several applications:
Interaction studies involving 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride have focused on its binding affinity to various biological targets. Key findings include:
Several compounds share structural similarities with 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | Similar benzoxazole core but different amino substitution | Antimicrobial and anticancer properties | Different substitution pattern affects activity profile |
5-(Aminoethyl)-1,3-benzothiazole hydrochloride | Benzothiazole instead of benzoxazole | Antimicrobial activity | Thiazole ring may confer different biological properties |
4-(Aminobenzyl)-1H-pyrazole hydrochloride | Pyrazole ring structure | Anticancer effects | Pyrazole offers distinct reactivity compared to benzoxazole |
These comparisons highlight the unique structural features of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride that may contribute to its specific biological activities and potential applications in medicinal chemistry .